molecular formula C10H16N2S B13212058 5-(4-Methylcyclohexyl)-1,3-thiazol-2-amine

5-(4-Methylcyclohexyl)-1,3-thiazol-2-amine

Cat. No.: B13212058
M. Wt: 196.31 g/mol
InChI Key: ZSWYVHREYHDZAL-UHFFFAOYSA-N
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Description

5-(4-Methylcyclohexyl)-1,3-thiazol-2-amine is an organic compound that features a thiazole ring substituted with a 4-methylcyclohexyl group Thiazoles are a class of heterocyclic compounds containing both sulfur and nitrogen atoms in the ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Methylcyclohexyl)-1,3-thiazol-2-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-methylcyclohexylamine with a thioamide under acidic conditions, which facilitates the formation of the thiazole ring. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to ensure complete cyclization.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Industrial methods often focus on minimizing by-products and maximizing the purity of the final compound.

Chemical Reactions Analysis

Types of Reactions

5-(4-Methylcyclohexyl)-1,3-thiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole or tetrahydrothiazole.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydrothiazole or tetrahydrothiazole derivatives.

    Substitution: Various substituted thiazole derivatives depending on the reagents used.

Scientific Research Applications

5-(4-Methylcyclohexyl)-1,3-thiazol-2-amine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-(4-Methylcyclohexyl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    4-Methylcyclohexylmethanol: Another compound with a 4-methylcyclohexyl group, but with different functional groups.

    Thiazole derivatives: Compounds with similar thiazole rings but different substituents.

Uniqueness

5-(4-Methylcyclohexyl)-1,3-thiazol-2-amine is unique due to the specific combination of the 4-methylcyclohexyl group and the thiazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H16N2S

Molecular Weight

196.31 g/mol

IUPAC Name

5-(4-methylcyclohexyl)-1,3-thiazol-2-amine

InChI

InChI=1S/C10H16N2S/c1-7-2-4-8(5-3-7)9-6-12-10(11)13-9/h6-8H,2-5H2,1H3,(H2,11,12)

InChI Key

ZSWYVHREYHDZAL-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1)C2=CN=C(S2)N

Origin of Product

United States

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